2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1-ethyl-3-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings to minimize waste and exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.
Pyrazole-4-acetic acid: Lacks the ethyl and methyl substitutions but shares the core structure.
1-phenyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect its solubility, stability, and interaction with other molecules .
Properties
CAS No. |
1314907-39-5 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-7(4-8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
NAPIDGLADKZGFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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